BenchChemオンラインストアへようこそ!

Menadiol sodium diphosphate hexahydrate

Aqueous solubility Formulation development Vitamin K bioavailability

Menadiol sodium diphosphate hexahydrate (CAS 6700-42-1), also known as vitamin K4, is a synthetic, water-soluble tetrasodium salt of the di-phosphate ester of menadiol (2-methyl-1,4-naphthohydroquinone). The hexahydrate form has a molecular weight of approximately 530.17–530.20 g/mol, of which only about one-third is the menadione nucleus; the anhydrous form (MW 422.08 g/mol) is the pharmacopeial basis for purity specification.

Molecular Formula C11H14NaO9P2
Molecular Weight 375.16 g/mol
CAS No. 6700-42-1
Cat. No. B1581949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenadiol sodium diphosphate hexahydrate
CAS6700-42-1
Molecular FormulaC11H14NaO9P2
Molecular Weight375.16 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O.O.[Na]
InChIInChI=1S/C11H12O8P2.Na.H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;1H2
InChIKeyCEYTVRIGTGFFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menadiol Sodium Diphosphate Hexahydrate (CAS 6700-42-1): A Water-Soluble Vitamin K4 Prodrug for Bile-Independent Procoagulant Therapy and Research


Menadiol sodium diphosphate hexahydrate (CAS 6700-42-1), also known as vitamin K4, is a synthetic, water-soluble tetrasodium salt of the di-phosphate ester of menadiol (2-methyl-1,4-naphthohydroquinone) [1]. The hexahydrate form has a molecular weight of approximately 530.17–530.20 g/mol, of which only about one-third is the menadione nucleus; the anhydrous form (MW 422.08 g/mol) is the pharmacopeial basis for purity specification [2][3]. It functions as a prodrug that is enzymatically converted in vivo to the active menaquinone-4 (MK-4) via UBIAD1-catalyzed prenylation, thereby promoting hepatic synthesis of vitamin K-dependent clotting factors II, VII, IX, and X [4]. Unlike natural lipophilic vitamin K forms (phytonadione/K1, menaquinones/K2), the diphosphate ester confers high aqueous solubility, enabling both oral and intravenous administration without dependence on bile salts for gastrointestinal absorption .

Why Menadiol Sodium Diphosphate Hexahydrate Cannot Be Interchanged with Other Vitamin K Congeners Without Consequence


Vitamin K analogs span a wide continuum of lipophilicity, absorption requirements, potency, and safety profiles. Phytonadione (K1) is water-insoluble and requires bile salts for oral absorption, making it unsuitable for patients with obstructive jaundice or fat malabsorption [1]. Menadione (K3) carries a higher potency but also a well-documented risk of oxidative hemolysis and is not recommended for neonatal use [2]. Within the water-soluble synthetic class, menadiol sodium diphosphate hexahydrate differs from menadione sodium bisulfite in thermal stability and bioactivity retention during feed processing [3]. Additionally, the hexahydrate crystal form possesses a defined water content (19.0–21.5%) that distinguishes it analytically and formulation-wise from the anhydrous material, with implications for weighing accuracy, stoichiometric calculations, and pharmaceutical manufacturing [4]. These pharmacodynamic, pharmacokinetic, toxicological, and physicochemical differences mean that generic substitution without quantitative justification risks therapeutic failure or preventable toxicity.

Quantitative Comparative Evidence for Menadiol Sodium Diphosphate Hexahydrate Selection Against Closest Analogs


Aqueous Solubility of Menadiol Sodium Diphosphate Hexahydrate vs. Phytonadione (Vitamin K1): A >10⁶-Fold Differential Enabling Parenteral and Bile-Independent Oral Formulations

Menadiol sodium diphosphate hexahydrate (as the tetrasodium salt) exhibits an estimated aqueous solubility of 1 × 10⁶ mg/L (1,000 mg/mL) at 25 °C, consistent with a USP descriptive classification of 'very soluble' [1][2]. In contrast, phytonadione (vitamin K1) is classified as 'practically insoluble' in water and is only soluble in lipophilic solvents such as benzene, chloroform, ether, and vegetable oils [3]. This differential of more than six orders of magnitude is the fundamental physicochemical basis for menadiol sodium diphosphate's suitability for intravenous aqueous injection (pH 7.5–8.5 per USP injection monograph) and for oral absorption in the absence of bile salts [4].

Aqueous solubility Formulation development Vitamin K bioavailability

Bile-Independent Gastrointestinal Absorption of Menadiol Sodium Diphosphate vs. Bile-Dependent Absorption of Phytonadione: Clinical Evidence from Obstructive Jaundice Indications

The UK Summary of Product Characteristics for Menadiol Diphosphate 10 mg Tablets states explicitly: 'Menadione is absorbed from the gastro-intestinal tract without being dependent upon the presence of bile salts' . This is contrasted with phytonadione, for which the FDA-approved labeling states: 'Oral phytonadione is adequately absorbed from the gastrointestinal tract only if bile salts are present' [1]. The clinical consequence is that menadiol sodium diphosphate is a first-line oral vitamin K for patients with obstructive jaundice (before and after surgery), whereas phytonadione is either ineffective orally or requires parenteral administration in these populations [2][3].

Oral bioavailability Obstructive jaundice Fat malabsorption

Relative Procoagulant Potency: Menadiol Sodium Diphosphate (K4) Is Half as Potent as Menadione (K3) on a Molar Basis

Multiple authoritative pharmacology references document that menadiol sodium diphosphate (K4) possesses approximately half the procoagulant potency of menadione (K3) [1][2]. Specifically, the Phytonadione clinical pharmacology monograph states: 'menadiol sodium diphosphate (K4) is half as potent as menadione (K3)' [1]. This potency differential arises from the additional metabolic step required: menadiol diphosphate must first be hydrolyzed to menadiol, then oxidized to menadione, before it can enter the MK-4 biosynthetic pathway [3]. For phytonadione, the same source notes that 'phytonadione has a more rapid and prolonged effect than menadione' [1]. Thus, when dosed on a weight basis, menadiol sodium diphosphate delivers approximately half the molar activity of menadione, and both synthetic K3/K4 forms are less effective than phytonadione for reversing warfarin-induced anticoagulation [4].

Vitamin K potency Prothrombin time Coagulation pharmacology

Onset of Therapeutic Action: Menadiol Sodium Diphosphate Requires ~24 Hours vs. Phytonadione 6–10 Hours (Oral) or 1–2 Hours (IV) — A Delayed but Prolonged Duration Profile

Menadiol sodium diphosphate exhibits a characteristically delayed onset of therapeutic effect, requiring approximately 24 hours to initiate elevation of vitamin K-dependent clotting factors, although the effect then persists for several days [1]. In direct contrast, phytonadione demonstrates an onset of 6–10 hours via the oral route and only 1–2 hours via intravenous administration [2]. This pharmacodynamic difference is attributed to the prodrug nature of menadiol diphosphate, which must undergo enzymatic dephosphorylation, oxidation to menadione, and subsequent UBIAD1-mediated conversion to MK-4 before exerting cofactor activity for γ-glutamyl carboxylase [3]. The clinical consequence is that menadiol sodium diphosphate is unsuitable for emergency reversal of anticoagulation (where phytonadione IV is mandated) but advantageous for sustained prophylaxis where once-daily dosing provides coverage lasting several days [1].

Onset of action Pharmacodynamics Coagulation factor synthesis

Thermal Stability and Bioactivity Retention: Menadiol Esters Retain ~70% Bioactivity Under Processing Conditions vs. Uncoated Menadione Sodium Bisulfite Losing ~60% Activity

In a controlled bioassay using 3-week-old vitamin-K-depleted, cumatetralyl-sensitized male broiler chicks, the bioactivity of menadione from menadiol esters (diacetate and dibutyrate) amounted to approximately 70% of the standard menadione from coated menadione sodium bisulfite (Dohyfral) [1]. Critically, menadiol was observed to be temperature-resistant under the test conditions, whereas two uncoated menadione sodium bisulfite (MSB) preparations lost approximately 60% of their activity under the same thermal challenge [1]. This provides direct comparative evidence that menadiol-based vitamin K sources (including the diphosphate ester form) possess superior thermal stability relative to uncoated MSB, a finding with direct relevance to feed pelleting and high-temperature pharmaceutical processing [2].

Thermal stability Feed processing Vitamin K bioactivity

Evidence-Backed Application Scenarios for Menadiol Sodium Diphosphate Hexahydrate (CAS 6700-42-1) in Research and Industrial Procurement


Oral Vitamin K Prophylaxis in Obstructive Jaundice and Biliary Surgery Patients — Where Bile-Dependent Absorption of Phytonadione Fails

Menadiol sodium diphosphate hexahydrate is the oral vitamin K of choice for patients with obstructive jaundice undergoing hepatobiliary surgery, where phytonadione's requirement for bile salts renders it unreliable via the oral route [1]. The UK SmPC explicitly lists 'obstructive jaundice (before and after surgery)' as the primary therapeutic indication . Procurement of menadiol diphosphate 10 mg tablets (providing 10–40 mg daily for adults) enables bile-independent correction of hypoprothrombinemia, directly leveraging the quantitative solubility and absorption evidence established in Sections 3.1 and 3.2 [2].

Vitamin K Supplementation in Chronic Fat Malabsorption Syndromes — Cystic Fibrosis, Celiac Disease, Short Bowel Syndrome, and Pancreatic Insufficiency

Patients with cystic fibrosis, celiac disease, short bowel syndrome, or chronic pancreatitis cannot reliably absorb fat-soluble phytonadione [1]. Menadiol sodium diphosphate's bile-independent absorption mechanism (Section 3.2) and high aqueous solubility (Section 3.1) make it the only vitamin K congener that can be administered orally with predictable bioavailability in these populations . The NHS formulary listings explicitly designate menadiol sodium phosphate as 'water-soluble preparation for the prevention of vitamin K deficiency in malabsorption syndromes' [2], directly supporting procurement for gastroenterology and cystic fibrosis center formularies.

Thermally Processed Animal Feed and Veterinary Vitamin K Premix Formulations — Where Thermal Stability Differentiates Menadiol-Based Sources from Uncoated MSB

In feed manufacturing involving high-temperature pelleting, menadiol-based vitamin K sources demonstrate significantly better bioactivity retention (~70% of standard) than uncoated menadione sodium bisulfite, which can lose ~60% of activity under thermal stress [1]. This evidence from controlled chick bioassays (Section 3.5) translates directly to commercial feed premix procurement, where the choice of vitamin K source determines the overage factor required to guarantee labeled potency. For manufacturers of pelleted poultry, swine, or aquaculture feeds, menadiol sodium diphosphate hexahydrate offers a measurable cost-of-formulation advantage through reduced overage requirements relative to uncoated MSB .

Pharmacokinetic and Metabolic Tracing Studies — Radiolabeled Menadiol Diphosphate as a Probe for Vitamin K Metabolism and MK-4 Biosynthesis

Tritiated menadiol sodium diphosphate (T-MNDP) has been developed as a radioactive drug for investigating vitamin K metabolic pathways, leveraging the compound's well-characterized prodrug-to-MK-4 conversion via UBIAD1 [1]. The defined plasma pharmacokinetics (menadione metabolite t½ = 27.17 ± 10.49 min, CL/F = 0.822 ± 0.254 L/min in rabbits [2]) and the compound's rapid biotransformation in blood (formation rate constant kf = 0.589 ± 0.246 min⁻¹ in plasma [2]) provide quantitative parameters that support its use as a metabolic probe in preclinical research. For academic and industrial laboratories studying vitamin K metabolism, menadiol sodium diphosphate hexahydrate offers a water-soluble, parenterally administrable substrate with established pharmacokinetic parameters.

Quote Request

Request a Quote for Menadiol sodium diphosphate hexahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.